molecular formula C30H48O5 B019201 Euscaphic acid CAS No. 53155-25-2

Euscaphic acid

Cat. No. B019201
CAS RN: 53155-25-2
M. Wt: 488.7 g/mol
InChI Key: OXVUXGFZHDKYLS-QUFHAEKXSA-N
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Description

Synthesis Analysis

The synthesis and quantification of euscaphic acid in biological samples have been improved by developing sensitive and cost-effective methods, such as LC-ESI-MS/MS, which utilize optimized formic acid concentration in the mobile phase for better detection sensitivity (Chen et al., 2014).

Molecular Structure Analysis

Euscaphic acid, identified as 2α, 3α, 19α-trihydroxyurs-12-en-28-oic acid, has been isolated from various plants, with its structure elucidated through chemical and spectral evidence. This work laid the foundation for further studies on its chemical behavior and interactions (Takahashi et al., 1974).

Chemical Reactions and Properties

The chemical behavior of euscaphic acid, especially its interactions with cellular mechanisms, has been highlighted in studies showing its protective effects against hypoxia-induced apoptosis in vascular endothelial cells through the PI3K/AKT or ERK 1/2 signaling pathway (Shi et al., 2020).

Physical Properties Analysis

Although specific studies on the physical properties of euscaphic acid, such as solubility, melting point, and crystal structure, are not directly addressed in the provided papers, the compound's stability and extraction methods suggest significant implications for its physical characteristics.

Chemical Properties Analysis

The chemical properties of euscaphic acid, including its reactivity, stability, and interactions with metal ions, have been explored through various analytical techniques. Its role in antioxidative and anti-inflammatory effects, particularly in reducing oxidative stress and inflammation in chronic fatigue, underscores its chemical functionality in biological systems (Kim et al., 2022).

Scientific Research Applications

  • Anti-Cancer Properties : Euscaphic acid from Rubus sieboldii plants inhibits mammalian DNA polymerases, preventing the growth of BALL-1 cancer cells (Murakami et al., 2002). It also induces apoptosis and cell cycle arrest in nasopharyngeal carcinoma cells by suppressing the PI3K/AKT/mTOR signaling pathway (Dai et al., 2019).

  • Vascular Endothelial Cell Protection : Euscaphic acid protects vascular endothelial cells against hypoxia-induced apoptosis via the ERK1/2 signaling pathway (Shi et al., 2020).

  • HIV-1 Protease Inhibition : It has shown potent inhibitory activity against HIV-1 protease, as observed in studies on Geum japonicum plants (Xu et al., 1996).

  • Hypoglycemic Effects : Exhibiting a significant hypoglycemic effect in both normoglycemic and alloxan-diabetic mice, euscaphic acid is a promising natural product from Folium Eriobotryae (Chen et al., 2008).

  • Anti-Cancer Activity in Glechoma longituba : Euscaphic acid G from this plant showed potential anti-cancer activity by inhibiting phosphorylation and blocking nuclear translocation in certain pathways (Ouyang et al., 2019).

  • Smooth Muscle Cell Effects : Found in Crataegus azarolus var. aronia L, it has anti-contraction effects on rat's aortic smooth muscle cells, possibly through the activation and blocking of specific channels (Al-Habib et al., 2015).

  • Superoxide Inhibition : It's an excellent inhibitor of superoxides produced in the cellular system (Ali et al., 2007).

  • Anti-Fatigue Properties : Enhances anti-oxidative and anti-inflammatory effects, thus relieving fatigue (Kim et al., 2022).

  • Cytotoxic and Anti-NO Activities : Euscaphic acids from Euscaphis japonica have demonstrated significant activities against various cell types (Zhang et al., 2012).

  • Antibacterial and Antiviral Properties : Extracted from Lippia javanica and Hoslundia opposita, it has potential antibacterial and antiviral properties, particularly effective against Mycobacterium tuberculosis (Mujovo et al., 2008).

  • Anti-Vasoconstriction Effects : Demonstrates high anti-vasoconstriction effects on aortic rings, suggesting its utility in cardiovascular disease treatment (Mahmud et al., 2016).

Safety And Hazards

Euscaphic acid is very toxic if swallowed, irritating to skin, risk of serious damages to eyes, toxic; danger of serious damage to health by prolonged exposure, possible risk of impaired fertility, and possible risk of harm to unborn child .

properties

IUPAC Name

(1R,2R,4aS,6aR,6aS,6bR,8aR,10S,11R,12aR,14bS)-1,10,11-trihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O5/c1-17-10-13-30(24(33)34)15-14-27(5)18(22(30)29(17,7)35)8-9-21-26(4)16-19(31)23(32)25(2,3)20(26)11-12-28(21,27)6/h8,17,19-23,31-32,35H,9-16H2,1-7H3,(H,33,34)/t17-,19-,20+,21-,22-,23-,26+,27-,28-,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXVUXGFZHDKYLS-QUFHAEKXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1(C)O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@H](C5(C)C)O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201317438
Record name Euscaphic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201317438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

488.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Euscaphic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036651
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Euscaphic acid

CAS RN

53155-25-2
Record name Euscaphic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53155-25-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Euscaphic acid
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Euscaphic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201317438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Euscaphic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LG23EX5V2J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Euscaphic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036651
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

270 - 271 °C
Record name Euscaphic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036651
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,100
Citations
J Chen, WL Li, JL Wu, BR Ren… - Die Pharmazie-An …, 2008 - ingentaconnect.com
… Effect of euscaphic acid on plasma … of euscaphic acid did not cause any significant decrease in blood glucose of alloxan-diabetic mice. However, oral treatment with euscaphic acid 50 …
Number of citations: 40 www.ingentaconnect.com
NH Jeong, S Lee, YA Choi, KS Song, SH Kim - Inflammation, 2022 - Springer
… Euscaphic acid has anticancer, anti-inflammatory, and antitussive effects [18, 19]. Despite … of euscaphic acid on allergic responses have not been studied. In this study, euscaphic acid …
Number of citations: 4 link.springer.com
C Shi, Z Li, Y Wu, X Li, Y Li, J Wei, JY Li, Y Zhang, L Li - Life sciences, 2020 - Elsevier
… research confirmed that Euscaphic acid and Tormentic acid … apoptosis effects of Euscaphic acid and Tormentic acid were … anti-apoptosis effects of Euscaphic acid and Tormentic acid. …
Number of citations: 10 www.sciencedirect.com
HY Kim, H Jung, M Kweon, J Kim, SY Choi… - …, 2023 - Taylor & Francis
… Euscaphic acid (EA) is an active compound of Eriobotrya japonica (Loquat, EJ) and has anti-oxidative and anti-inflammatory effects in in vitro model [Citation17,Citation18]. Because …
Number of citations: 1 www.tandfonline.com
SY Park, EJ Yang, EJ Park, BS Shin… - Bulletin of the Korean …, 2014 - researchgate.net
… In this study, ursolic acid and euscaphic acid (Figure 1) were … of euscaphic acid in Chaenomelis Fructus. In this study, the simultaneous determination of ursolic acid and euscaphic acid …
Number of citations: 4 www.researchgate.net
IT Kim, S Ryu, JS Shin, JH Choi… - Journal of Cellular …, 2012 - Wiley Online Library
As an attempt to search for bioactive natural products exerting anti‐inflammatory activity, we have evaluated the anti‐inflammatory effects of euscaphic acid (19α‐hydroxyursane‐type …
Number of citations: 56 onlinelibrary.wiley.com
LJ Zhang, JJ Cheng, CC Liao, HL Cheng… - Planta …, 2012 - thieme-connect.com
… -28-oic acid and denominated euscaphic acid H. Euscaphic acid I (3) exhibited a sodiated … assigned as 2α,3β-dihydroxy-urs-12,19(29)-dien-28-oic acid and named euscaphic acid J. …
Number of citations: 43 www.thieme-connect.com
HJ Park, JH Nam, HJ Jung, MS Lee… - Korean Journal of …, 2005 - koreascience.kr
… Further, the triterpenoids, euscaphic acid and tormentic acid, … The rats fed euscaphic acid and tormentic acid also reduced … Taken together, these results support that euscaphic acid …
Number of citations: 18 koreascience.kr
W Dai, P Dong, J Liu, Y Gao, Y Hu, H Lin… - American Journal of …, 2019 - ncbi.nlm.nih.gov
… action of euscaphic acid in NPC remains unclear. In this study, Euscaphic acid inhibited the … In addition, euscaphic acid inhibited the expression of phosphatidylinositide 3-kinases (PI3K…
Number of citations: 12 www.ncbi.nlm.nih.gov
JJ Cheng, LJ Zhang, HL Cheng, CT Chiou… - Journal of Natural …, 2010 - ACS Publications
… -11-en-28-oic acid, and it was named euscaphic acid A. … -11-en-28-oic acid, and it was named euscaphic acid B. … ,27-cyclours-11-en-28-oic acid), and it was named euscaphic acid C. …
Number of citations: 97 pubs.acs.org

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